

Application Notes and Protocols for In Vitro Treatment of Cells with HEI3090

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Compound of Interest

Compound Name: HEI3090

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Introduction

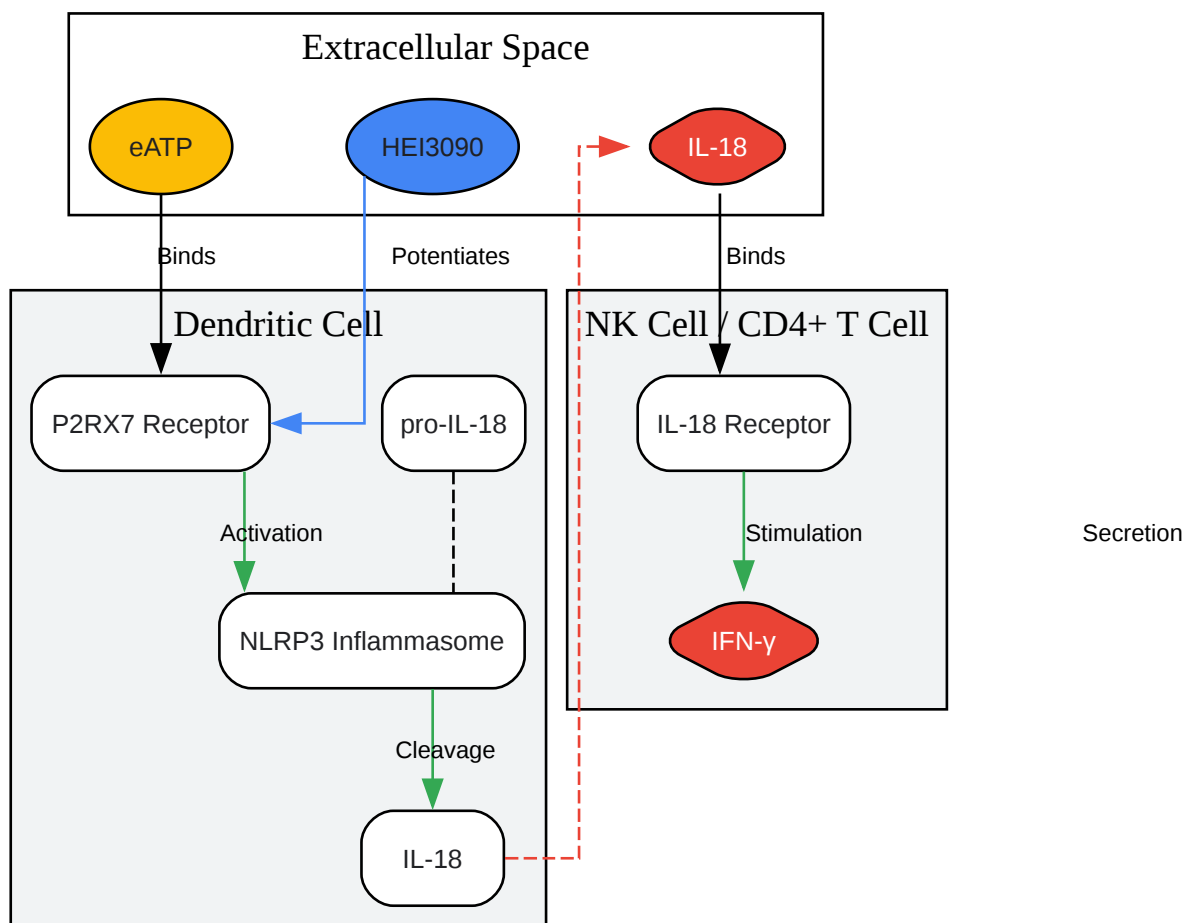
HEI3090 is a novel small-molecule positive allosteric modulator (PAM) of the purinergic P2X7 receptor (P2RX7).^{[1][2][3][4]} It functions by enhancing the receptor's sensitivity to its endogenous ligand, extracellular adenosine triphosphate (eATP).^{[1][5]} This potentiation of P2RX7 signaling has significant implications for modulating cellular processes, particularly within the tumor microenvironment and in inflammatory conditions.^{[1][6]} In the context of oncology, **HEI3090** has been demonstrated to promote anti-tumor immune responses, sensitizing non-small cell lung cancer (NSCLC) to immunotherapy.^{[1][2][4][6][7]} These application notes provide detailed protocols for the in vitro characterization and application of **HEI3090**.

Mechanism of Action: P2RX7 Modulation

HEI3090 does not activate P2RX7 directly but requires the presence of eATP.^{[1][5]} Upon binding of eATP, the P2RX7 channel opens, allowing for the influx of Ca^{2+} and Na^{+} ions.

HEI3090 enhances this ion flux.^[3] Prolonged activation of P2RX7 can lead to the formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da.^[1] In immune cells such as dendritic cells (DCs), this signaling cascade activates the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines, notably

Interleukin-18 (IL-18).[1][5][6] IL-18 subsequently stimulates Natural Killer (NK) cells and CD4⁺ T cells to produce Interferon-gamma (IFN- γ), a key cytokine in anti-tumor immunity.[1][2][4][6]



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Caption: HEI3090 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the concentrations and effects of **HEI3090** observed in various in vitro assays.

Cell Line	Assay Type	HEI3090 Concentration	Co-stimulant	Observed Effect	Reference
HEK293T-mP2RX7	Intracellular Ca ²⁺ Flux	25 nM - 2.5 μ M	333 μ M ATP	Potential of ATP-induced Ca ²⁺ influx	[3]
HEK293T-mP2RX7	Dye Uptake (TO-PRO-3)	25 nM	ATP	2.5-fold increase in large pore formation	[1][3]
Lewis Lung Carcinoma (LLC)	MHC-I & PD-L1 Expression	Not specified	None	No direct increase in MHC-I or PD-L1 expression	[1]
Splenocytes	IFN- γ Production	Not specified	BzATP	No direct increase in IFN- γ production	[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of HEI3090 Activity on P2RX7-Expressing Cells

This protocol details the procedure to confirm the positive allosteric modulatory activity of **HEI3090** on cells engineered to express P2RX7, such as HEK293T-mP2RX7. The primary readouts are intracellular calcium mobilization and membrane permeability to fluorescent dyes.

Materials:

- HEK293T cells stably expressing mouse P2RX7 (HEK293T-mP2RX7)
- Control (empty vector transfected) HEK293T cells

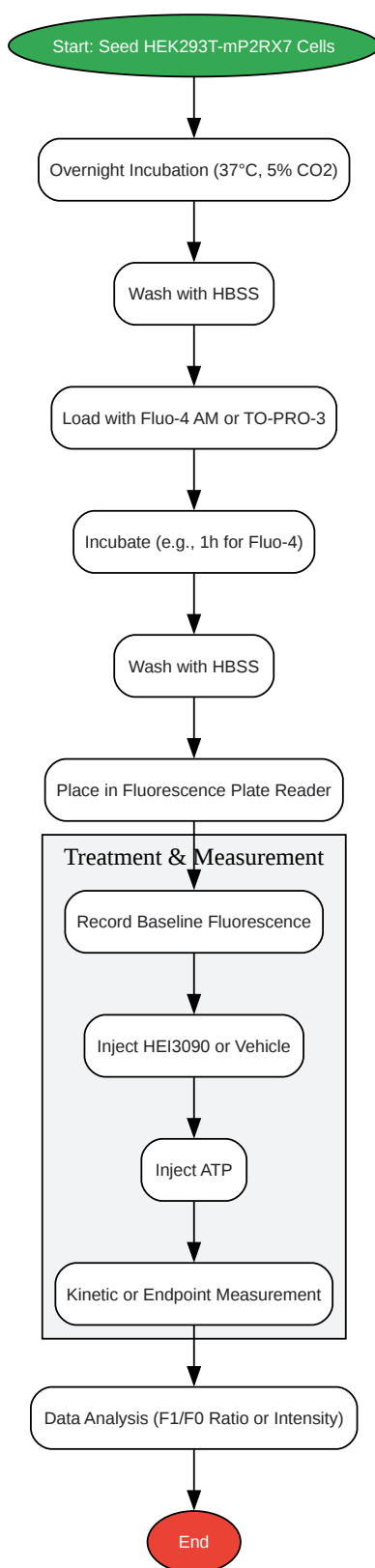
- Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin
- **HEI3090** stock solution (in DMSO)
- ATP stock solution (in water)
- Fluo-4 AM calcium indicator dye
- TO-PRO-3 Iodide or similar membrane-impermeable DNA dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

- Cell Culture: Culture HEK293T-mP2RX7 and control cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Dye Loading (Calcium Flux): a. Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C. d. Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.
- Fluorescence Measurement (Calcium Flux): a. Place the plate in a fluorescence plate reader set to 37°C. b. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively). c. Record a baseline fluorescence reading for several cycles. d. Using the plate reader's injector, add a solution of **HEI3090** (final concentrations ranging from 25 nM to 2.5 µM) or vehicle (DMSO). e. Immediately after, inject ATP to achieve a final concentration

of ~300-333 μ M. f. Continue kinetic fluorescence readings for at least 5 minutes to capture the calcium influx.

- Dye Uptake Assay (Pore Formation): a. Prepare a buffer solution in HBSS containing TO-PRO-3 (e.g., 1 μ M). b. Aspirate the culture medium and wash cells as in step 3b. c. Add 100 μ L of the TO-PRO-3 buffer to each well. d. Add **HEI3090** to desired final concentrations (e.g., 25 nM). e. Add ATP to a final concentration of ~300-333 μ M. f. Incubate the plate for 10-15 minutes at 37°C. g. Measure the end-point fluorescence using appropriate wavelengths (e.g., 642 nm excitation, 661 nm emission).
- Data Analysis: For calcium flux, calculate the ratio of fluorescence post-stimulation to baseline ($F1/F0$). For dye uptake, compare the fluorescence intensity of **HEI3090**-treated wells to vehicle controls.



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Caption: Workflow for P2RX7 Activity Assay.

Protocol 2: Assessment of HEI3090-Induced Cytokine Production from Immune Cells

This protocol is designed to measure the production of IL-18 from dendritic cells (or a mixed immune cell population) following treatment with **HEI3090**.

Materials:

- Bone marrow-derived dendritic cells (BMDCs), peripheral blood mononuclear cells (PBMCs), or a relevant immune cell line.
- RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines for cell culture (e.g., GM-CSF for BMDCs).
- **HEI3090** stock solution (in DMSO).
- ATP stock solution (in water).
- Lipopolysaccharide (LPS) for priming the inflammasome.
- ELISA kit for mouse or human IL-18.
- 96-well cell culture plates.
- Centrifuge.

Procedure:

- Cell Culture and Plating: a. Culture immune cells under appropriate conditions. For BMDCs, differentiate bone marrow cells for 7-9 days with GM-CSF. b. Plate the cells (e.g., 1×10^6 cells/mL) in a 96-well plate and allow them to rest for a few hours.
- Priming Step: a. To induce the expression of pro-IL-18, prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours. This step is crucial for observing IL-18 release.
- **HEI3090** Treatment: a. Following priming, wash the cells gently with fresh media to remove the LPS. b. Add fresh media containing various concentrations of **HEI3090** (e.g., 10 nM - 10

μM) or vehicle control. c. Add a low concentration of ATP (e.g., 100-500 μM) to co-stimulate the P2RX7 receptor. ATP may not be required if the cell culture itself releases sufficient endogenous ATP, which should be determined empirically.

- Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet.
- Cytokine Measurement: a. Quantify the concentration of IL-18 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis: Compare the concentration of IL-18 in **HEI3090**-treated wells to vehicle-treated controls.

Conclusion

HEI3090 is a valuable pharmacological tool for studying the P2RX7 signaling pathway. The protocols outlined above provide a framework for characterizing its activity and downstream effects in vitro. Researchers should optimize concentrations and incubation times for their specific cell types and experimental questions. Given its role in potentiating anti-tumor immunity, **HEI3090** holds promise for further investigation in cancer immunotherapy research and development.

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